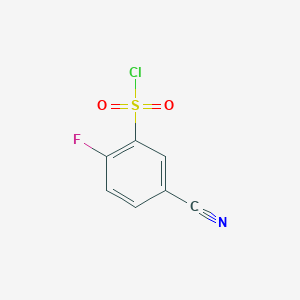
5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Descripción general
Descripción
5-Cyano-2-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO2S . It has a molecular weight of 219.62 .
Synthesis Analysis
The synthesis of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride involves the reaction of 3-amino-4-fluorobenzonitrile with sodium nitrite in water to form a diazonium salt. This salt is then reacted with a solution of sulfur dioxide in acetic acid in the presence of CuCl2.2H2O. The resulting mixture is stirred and then diluted with water. The product is extracted, dried, and purified through chromatography .Molecular Structure Analysis
The InChI code for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride is 1S/C7H3ClFNO2S/c8-13(11,12)7-3-5(4-10)1-2-6(7)9/h1-3H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Cyano-2-fluorobenzene-1-sulfonyl chloride is a solid at room temperature . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
SuFEx Clickable Reagent Application
A study by Leng and Qin (2018) discusses the development of a fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), which possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride). It functions as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent has been applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles, showcasing its potential in enhancing the SuFEx tool cabinet (Leng & Qin, 2018).
Synthesis of Sulfonated Derivatives
Courtin (1982) describes the synthesis of sulfonated derivatives of 4-Fluoroaniline. This process involved several steps, including baking the hydrogen sulfate of 4-fluoroaniline, sulfonation, and hydrolysis. The synthesis of 2-amino-5-fluorobenzenesulfonic acid and other related compounds illustrates the broader applicability of sulfonyl chlorides in producing sulfonated derivatives (Courtin, 1982).
Spectroscopic and Computational Studies
A study by Nagarajan and Krishnakumar (2018) on 4-Cyano-2-methoxybenzenesulfonyl Chloride (4C2MBSC) and its derivatives reveals its biological activity. They conducted vibrational spectroscopic studies and used computational methods to explore its properties. Their research highlights the importance of spectroscopic properties and chemical significance of sulfonyl chloride derivatives, including 4C2MBSC (Nagarajan & Krishnakumar, 2018).
Hydrolysis Mechanisms
Ivanov et al. (2005) investigated the hydrolysis mechanisms of various sulfonyl chlorides, including 2-methylbenzenesulfonyl chloride. The study explores the temperature dependence of rate constants and the influence of substrate structure on hydrolysis. This research provides insights into the behavior of sulfonyl chlorides under different conditions, which could be applicable to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride (Ivanov et al., 2005).
Solid-Phase Synthesis Applications
Holte, Thijs, and Zwanenburg (1998) discuss the use of polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones. This application demonstrates the utility of sulfonyl chlorides in facilitating solid-phase organic synthesis, potentially applicable to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride (Holte, Thijs, & Zwanenburg, 1998).
Fluorescent Sensor Development
Qureshi et al. (2019) used dansyl chloride or 5-(dimethyl amino)-naphthalene-1-sulfonyl chloride to develop a fluorescent sensor. This sensor can detect metallic ions like antimony and thallium, demonstrating another potential application of sulfonyl chlorides in the development of chemical sensors (Qureshi et al., 2019).
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating it causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow in case of contact with skin, eyes, or if swallowed .
Propiedades
IUPAC Name |
5-cyano-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-5(4-10)1-2-6(7)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPGJVFDGAPUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717334 | |
| Record name | 5-Cyano-2-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-fluorobenzene-1-sulfonyl chloride | |
CAS RN |
1101120-80-2 | |
| Record name | 5-Cyano-2-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455500.png)
![2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione](/img/structure/B1455502.png)

![[1-(2-Chlorophenyl)cyclopropyl]methanol](/img/structure/B1455504.png)
![6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid](/img/structure/B1455507.png)

![2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1455513.png)


![7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455516.png)
![Methyl imidazo[1,2-A]pyrimidine-7-carboxylate](/img/structure/B1455517.png)

